molecular formula C14H16N2O B1456655 3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one CAS No. 1428143-45-6

3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one

Cat. No. B1456655
M. Wt: 228.29 g/mol
InChI Key: MIVQARIUWXNEQL-CMDGGOBGSA-N
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Description

3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one, commonly referred to as DMIP, is a synthetic compound that has been used in a wide variety of scientific research applications. DMIP is a derivative of indole and is structurally similar to tryptamine, a neurotransmitter found in the brain. It is a white, crystalline solid with a melting point of 90-91 °C and a molecular weight of 225.3 g/mol. DMIP has been used in the fields of biochemistry, pharmacology, and neuroscience, among others, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Research has shown that compounds with dimethylamino groups and indole derivatives, similar in structure to the compound , have been explored for their potential in amyloid imaging. For example, studies on radioligands like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) have contributed significantly to Alzheimer's disease diagnosis and understanding by enabling the measurement of amyloid plaques in vivo in the brain. These advancements in PET amyloid imaging techniques provide critical insights into the pathophysiological mechanisms and progression of amyloid deposits in Alzheimer's disease, facilitating early detection and evaluation of new anti-amyloid therapies (Nordberg, 2007).

Hepatic Protection by Indole Derivatives

Indole-3-Carbinol (I3C) and its derivatives, which share a structural motif with the compound , have shown significant protective effects against chronic liver injuries. These compounds, originating from indoles, regulate transcription factors, alleviate oxidative stress, and modulate enzymes related to hepatic functions. Their pleiotropic effects, including anti-fibrosis, anti-tumor, antioxidant, and immunomodulatory actions, highlight the diverse scientific applications of indole derivatives in hepatic protection and potentially other areas of medical research (Wang et al., 2016).

Indole Synthesis and Medicinal Chemistry

The synthesis of indoles is fundamental in medicinal chemistry due to the wide range of biological activities associated with indole alkaloids. Research in indole synthesis methods, including those involving compounds similar to the one , has been crucial in developing new pharmaceuticals. This body of work has led to the classification and refinement of strategies for indole construction, enabling the discovery and optimization of drugs with indole cores (Taber & Tirunahari, 2011).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(1-methylindol-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-15(2)9-8-14(17)13-10-11-6-4-5-7-12(11)16(13)3/h4-10H,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVQARIUWXNEQL-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C=C1C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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